REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1.[CH2:10](O)[CH2:11][OH:12]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)C=O
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Name
|
TsOH monohydrate
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
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DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
washed with sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |